molecular formula C15H16Cl2N2O7 B077911 1,3-Diacetylchloramphenicol CAS No. 10318-17-9

1,3-Diacetylchloramphenicol

Cat. No.: B077911
CAS No.: 10318-17-9
M. Wt: 407.2 g/mol
InChI Key: RBAMFWWUJRFUPC-CHWSQXEVSA-N
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Description

1,3-Diacetylchloramphenicol (1,3-DAC) is a semisynthetic derivative of chloramphenicol, a broad-spectrum antibiotic. It is formed by acetylation at the hydroxyl groups of the 1- and 3-positions of chloramphenicol’s propanediol backbone. This modification renders the compound inactive as an antibiotic but highly relevant in biochemical assays, particularly for studying chloramphenicol acetyltransferase (CAT) activity . CAT enzymes, produced by resistant bacteria, acetylate chloramphenicol to inactivate it. 1,3-DAC serves as a terminal product in CAT-mediated reactions, detectable via thin-layer chromatography (TLC) or NMR-based assays . Additionally, 1,3-DAC has been identified in functional metagenomic studies as part of a structural class with modifiable antibacterial properties when further derivatized .

Properties

CAS No.

10318-17-9

Molecular Formula

C15H16Cl2N2O7

Molecular Weight

407.2 g/mol

IUPAC Name

[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate

InChI

InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1

InChI Key

RBAMFWWUJRFUPC-CHWSQXEVSA-N

SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

Isomeric SMILES

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

Canonical SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl

Other CAS No.

10318-17-9

Synonyms

1,3-DACP
1,3-diacetylchloramphenicol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of chloramphenicol derivatives depend on the position and type of acyl substitutions. Below is a comparative analysis of 1,3-DAC and key analogs:

Table 1: Comparison of Chloramphenicol Derivatives
Compound Substituents Key Properties References
1,3-Diacetylchloramphenicol Acetyl at 1- and 3-positions Terminal CAT product; inactive antibiotic; used in enzymatic assays
3-Acetylchloramphenicol Acetyl at 3-position Intermediate in CAT reactions; reduced antibiotic activity
3,3-Diacetylchloramphenicol Acetyl at both 3-positions Uncommon isomer; steric hindrance may reduce CAT binding efficiency
3-Propanoylchloramphenicol Propanoyl at 3-position Longer acyl chain; altered solubility and potentially enhanced cell uptake
3-(Bromoacetyl)chloramphenicol Bromoacetyl at 3-position Covalent CAT inhibitor; forms stable adduct with catalytic histidine residues
Chloramphenicol No acylation Active antibiotic; CAT substrate; inhibits bacterial protein synthesis

Enzymatic Interactions

  • Its formation is used to quantify CAT enzyme efficiency .
  • 3-Acetylchloramphenicol : A transient intermediate in CAT-mediated acetylation. Retains partial antibiotic activity due to incomplete inactivation .
  • 3-(Bromoacetyl)chloramphenicol : Irreversibly inhibits CAT by alkylating the catalytic histidine (e.g., His-195 in E. coli CAT), making it a tool for mechanistic studies .

Antibacterial Activity

  • Chloramphenicol : Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • 1,3-DAC: Lacks antibacterial activity due to acetylation but serves as a precursor for derivatives with restored or modified activity.

Physicochemical Properties

  • Solubility: Acylation reduces polarity. 1,3-DAC is less polar than chloramphenicol, impacting its chromatographic mobility (e.g., distinct TLC migration compared to mono-acetylated forms) .
  • Stability : Bromoacetyl derivatives (e.g., 3-(Bromoacetyl)chloramphenicol) are more reactive but less stable in aqueous environments due to hydrolytic susceptibility .

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